5-Phenylpent-3-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-3-YN-1-amine is an organic compound characterized by the presence of a phenyl group attached to a pent-3-yn-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-3-YN-1-amine typically involves the reaction of phenylacetylene with an appropriate amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with a halogenated amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpent-3-YN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and other functionalized compounds.
Scientific Research Applications
5-Phenylpent-3-YN-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Phenylpent-3-YN-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive intermediates.
Comparison with Similar Compounds
5-Phenylpent-1-yn-3-one: Shares a similar phenylpentynyl structure but differs in functional groups.
3-Phenylprop-2-yn-1-amine: Another alkyne-containing amine with a shorter carbon chain.
Phenylacetylene: A simpler alkyne with a phenyl group but lacks the amine functionality.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic chemistry and material science .
Properties
CAS No. |
918871-65-5 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-phenylpent-3-yn-1-amine |
InChI |
InChI=1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,6,9-10,12H2 |
InChI Key |
ZJFKIMICKUIPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.